Sunitinib Impurity 18

Catalog No.
S14412138
CAS No.
M.F
C18H18FN3O2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunitinib Impurity 18

Product Name

Sunitinib Impurity 18

IUPAC Name

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23)

InChI Key

JJCBMURHXKLBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Sunitinib Impurity 18 is a chemical compound with the molecular formula C18H18FN3O2C_{18}H_{18}FN_{3}O_{2} and a molecular weight of approximately 327.35 g/mol. It is classified as an impurity of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used primarily in cancer treatment. The specific structure of Sunitinib Impurity 18 is characterized by the presence of a diethylamino group, a pyrrole ring, and a fluorinated indole derivative, which contribute to its unique chemical properties and potential biological activities .

Typical for compounds containing nitrogen and carbonyl groups. Key reactions include:

  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it may react with electrophiles.
  • Condensation Reactions: The compound can engage in condensation reactions, particularly involving its carbonyl groups, leading to the formation of new carbon-nitrogen bonds.
  • Reduction Reactions: The carbonyl functionalities may be reduced to alcohols or amines under appropriate conditions, potentially altering its biological activity.

These reactions are essential for modifying the compound for further studies or applications.

The synthesis of Sunitinib Impurity 18 typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Formation of the Pyrrole Ring: A key step involves cyclization reactions that form the pyrrole structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the diethylamino and fluorinated indole components.
  • Purification: The final product is purified using techniques such as chromatography to isolate Sunitinib Impurity 18 from other byproducts.

Detailed synthetic routes can vary based on the specific laboratory protocols employed.

Sunitinib Impurity 18 is primarily used in research settings, particularly in studies related to:

  • Pharmaceutical Development: Understanding impurities in drug formulations is crucial for quality control and regulatory compliance.
  • Mechanistic Studies: Investigating the biological activity of impurities can provide insights into drug efficacy and safety.
  • Analytical Chemistry: It serves as a reference standard for analytical methods used to quantify impurities in Sunitinib formulations.

Interaction studies involving Sunitinib Impurity 18 focus on its potential effects on various biological targets. These studies may include:

  • Binding Affinity Tests: Evaluating how well Sunitinib Impurity 18 binds to specific receptors compared to Sunitinib.
  • Cell Line Studies: Assessing its effects on cancer cell lines to determine any cytotoxic or growth-inhibitory properties.
  • Metabolic Studies: Investigating how this impurity is metabolized in biological systems and its implications for pharmacokinetics.

Such studies are essential for elucidating the role of impurities in therapeutic contexts.

Similar Compounds

Sunitinib Impurity 18 shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
SunitinibC22H26FN3O4Multi-targeted receptor tyrosine kinase inhibitor
SorafenibC21H22ClF2N3O4Inhibits multiple kinases; used in liver cancer
PazopanibC19H17ClN4O2Selective vascular endothelial growth factor receptor inhibitor
RegorafenibC21H24ClF2N5O3Inhibits multiple kinases; used in colorectal cancer

Sunitinib Impurity 18 is unique due to its specific structural features that differentiate it from these other compounds, particularly its distinct functional groups and potential implications for biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

327.13830499 g/mol

Monoisotopic Mass

327.13830499 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types